

Structural Characterization of 5-Deoxy-D-ribose: A Technical Guide

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Compound of Interest

Compound Name: 5-Deoxy-D-ribose

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Introduction

5-Deoxy-D-ribose is a deoxypentose sugar, a derivative of the naturally occurring D-ribose, where the hydroxyl group at the 5-position is replaced by a hydrogen atom.^[1] This seemingly minor structural modification has significant implications for its chemical properties and biological relevance. Its primary role in the biopharmaceutical industry is as a key chiral building block in the synthesis of various nucleoside analogues, most notably the anticancer prodrug capecitabine.^{[2][3]} This guide provides a comprehensive overview of the structural characterization of **5-Deoxy-D-ribose**, including its physicochemical properties, spectroscopic data, and its role in synthetic pathways.

Physicochemical Properties

The fundamental properties of **5-Deoxy-D-ribose** are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₀ O ₄	[1]
Molecular Weight	134.13 g/mol	[1]
IUPAC Name	(2R,3R,4R)-2,3,4-trihydroxypentanal	
CAS Number	13039-75-3	
Appearance	White solid	
Solubility	Soluble in water	

Spectroscopic Characterization

Spectroscopic methods are fundamental to the structural elucidation of **5-Deoxy-D-ribose**. While comprehensive, peer-reviewed spectral data specifically for **5-Deoxy-D-ribose** is not readily available in public databases, data from its close structural analog, 2-Deoxy-D-ribose, can provide valuable insights for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds in solution. For **5-Deoxy-D-ribose**, both ¹H and ¹³C NMR would be essential for confirming its identity and purity.

¹H NMR Spectroscopy (Reference Data for 2-Deoxy-D-ribose in D₂O)

In aqueous solution, deoxyribose exists as a mixture of α - and β -furanose and pyranose anomers. This results in a complex ¹H NMR spectrum with multiple signals for each proton. The following table provides predicted ¹H NMR data for the major anomers of the related 2-Deoxy-D-ribose. The absence of a hydroxymethyl group at the 5-position in **5-Deoxy-D-ribose** would result in a methyl signal (a doublet) and the absence of the characteristic H_{5'} and H_{5''} signals.

Proton	Chemical Shift (ppm)	Multiplicity	J-coupling (Hz)
H-1' (α-furanose)	5.30	t	6.6
H-1' (β-furanose)	5.25	t	6.4
H-2'α,β	1.80-2.01	m	
H-3'α,β	3.93-4.12	m	
H-4'α,β	3.86-3.96	m	
H-5'α,β	3.60-3.78	m	
OH	4.8	s (suppressed)	

Note: This is reference data for 2-Deoxy-D-ribose and should be used for comparative purposes only.

¹³C NMR Spectroscopy (Reference Data for 2-Deoxy-D-ribose in D₂O)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The table below shows the expected chemical shifts for the carbons of 2-Deoxy-D-ribose. For **5-Deoxy-D-ribose**, the C5 signal would be shifted significantly upfield to the typical methyl carbon region (around 15-25 ppm).

Carbon	Chemical Shift (ppm)
C1' (α-furanose)	97.4
C1' (β-furanose)	97.1
C2'	~40
C3'	~72
C4'	~87
C5'	~63

Note: This is reference data for 2-Deoxy-D-ribose and should be used for comparative purposes only.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For **5-Deoxy-D-ribose**, electron ionization (EI) or electrospray ionization (ESI) could be employed. The mass spectrum of the related D-ribose shows characteristic fragmentation patterns involving the loss of water and formaldehyde units. A similar pattern would be expected for **5-Deoxy-D-ribose**, with a molecular ion peak $[M]^+$ at m/z 134.

Expected Fragmentation for **5-Deoxy-D-ribose**:

m/z	Possible Fragment
134	$[C_5H_{10}O_4]^+$ (Molecular Ion)
116	$[M - H_2O]^+$
104	$[M - CH_2O]^+$
86	$[M - H_2O - CH_2O]^+$

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of a deoxy sugar like **5-Deoxy-D-ribose** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Deoxy-D-ribose** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D_2O , $DMSO-d_6$). D_2O is commonly used for carbohydrates.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- 1H NMR Acquisition:

- Acquire a standard one-dimensional ^1H NMR spectrum.
- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
- Solvent suppression techniques (e.g., presaturation) should be used if residual protonated solvent signals are present.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard (e.g., TMS) or the residual solvent peak.

Mass Spectrometry (MS)

A general procedure for the analysis of a carbohydrate such as **5-Deoxy-D-ribose** by mass spectrometry is outlined below:

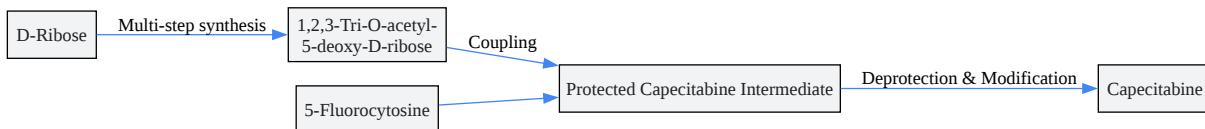
- Sample Preparation: Prepare a dilute solution of **5-Deoxy-D-ribose** (e.g., 1 mg/mL) in a suitable solvent compatible with the ionization technique (e.g., methanol/water for ESI).
- Ionization:
 - Electrospray Ionization (ESI): Introduce the sample solution into the ESI source. This soft ionization technique is suitable for observing the molecular ion.
 - Electron Ionization (EI): Introduce the sample (often after derivatization to increase volatility) into the EI source. This higher-energy technique will induce fragmentation, providing structural information.
- Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).

- Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) and relative abundance of the ions.

Role in Synthesis and Biological Pathways

Synthesis of Capecitabine

5-Deoxy-D-ribose is a crucial intermediate in the synthesis of capecitabine, an orally administered chemotherapeutic agent. The synthesis involves several key steps, starting from the protection of the hydroxyl groups of a **5-deoxy-D-ribose** derivative, followed by coupling with 5-fluorocytosine and subsequent modifications.

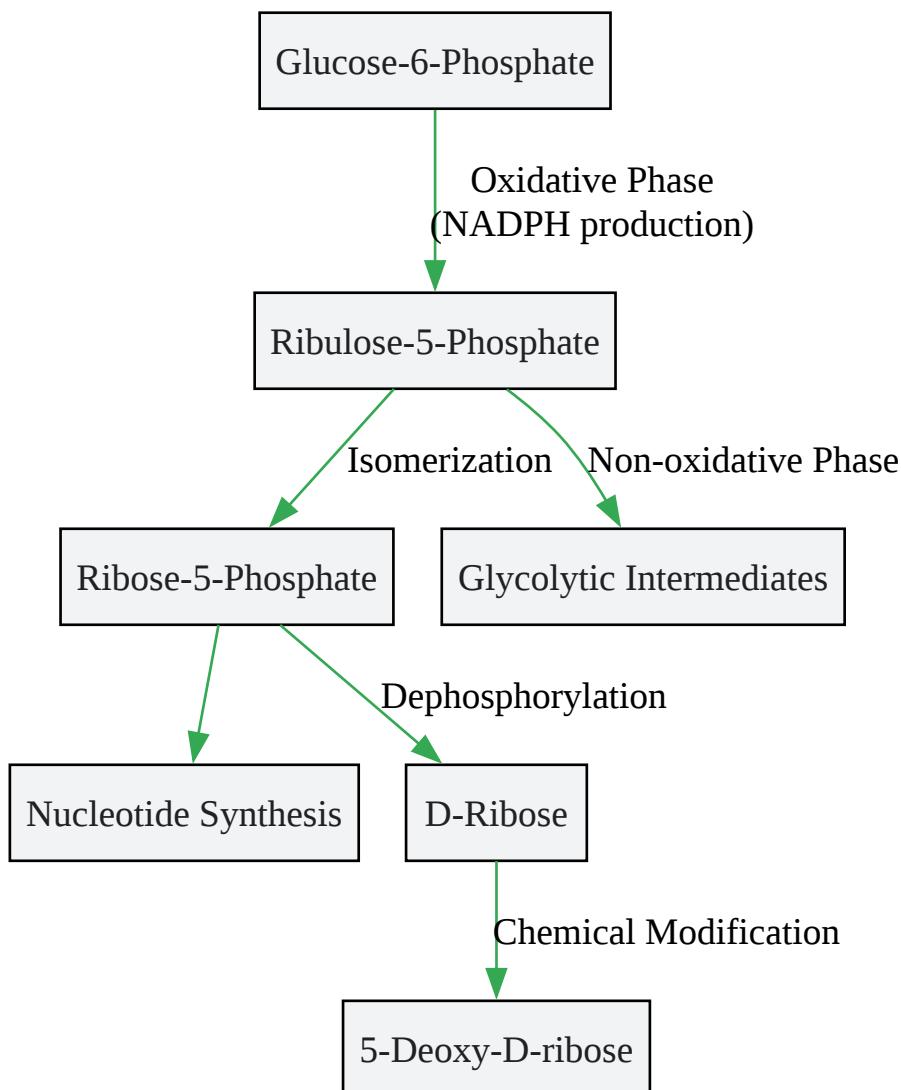


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Figure 1: Simplified workflow for the synthesis of Capecitabine.

Pentose Phosphate Pathway

5-Deoxy-D-ribose is derived from D-ribose, a central molecule in the pentose phosphate pathway (PPP). The PPP is a fundamental metabolic pathway that runs parallel to glycolysis and is essential for generating NADPH and the precursors for nucleotide biosynthesis. D-ribose-5-phosphate, an intermediate of the PPP, is the direct precursor to D-ribose.



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